molecular formula C26H38O3 B14790246 [(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate

[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate

Cat. No.: B14790246
M. Wt: 398.6 g/mol
InChI Key: VWHLTGDFWDZMNR-RVLDYFFOSA-N
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Description

[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate is a complex organic compound with a unique structure This compound is part of the steroid ester family and is known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Oxidation: Introduction of the keto group at the 3-position.

    Reduction: Selective reduction to achieve the desired stereochemistry.

    Esterification: Reaction with heptanoic acid to form the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 3-oxo group.

    Reduction: Reduction reactions can modify the keto group to a hydroxyl group.

    Substitution: Various substitution reactions can occur at different positions on the steroid nucleus.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate is used as a model compound to study steroid chemistry and reaction mechanisms.

Biology

Biologically, this compound is studied for its potential effects on cellular processes and its role in steroid metabolism.

Medicine

In medicine, research focuses on its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

Industry

Industrially, it is used in the synthesis of various steroid-based pharmaceuticals and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of [(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate involves its interaction with specific molecular targets, such as steroid receptors. It can modulate gene expression and influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A structurally similar steroid with a hydroxyl group instead of the ester linkage.

    Testosterone: Another steroid with a similar core structure but different functional groups.

Uniqueness

[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate is unique due to its specific ester linkage and the stereochemistry at the 10 and 13 positions, which confer distinct biological activities compared to other steroids.

Properties

Molecular Formula

C26H38O3

Molecular Weight

398.6 g/mol

IUPAC Name

[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate

InChI

InChI=1S/C26H38O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h13,15,17,20-23H,4-12,14,16H2,1-3H3/t20?,21?,22?,23?,25-,26-/m0/s1

InChI Key

VWHLTGDFWDZMNR-RVLDYFFOSA-N

Isomeric SMILES

CCCCCCC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=CC(=O)C=C[C@]34C)C

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C

Origin of Product

United States

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